2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-7-5-13-11-9(8-16)12(17)15-6-3-2-4-10(15)14-11/h2-4,6,8,13H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNJJAGBJCLLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and subsequent functionalization to introduce the methoxyethylamino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
Medicinal Chemistry
- Antiviral Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties against various viruses, including Herpes Simplex Virus and West Nile Virus. Modifications to the structure can enhance efficacy against viral pathogens .
- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation .
Biological Research
- Enzyme Inhibition : It is investigated for its role as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical in various biological processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol
- Other pyrido[1,2-a]pyrimidine derivatives
Uniqueness
2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxyethylamino group and the aldehyde functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- CAS Number : 302326-01-8
Biological Activity
The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer potential.
Antiviral Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties. A study focused on N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives demonstrated strong antiviral effects against various viruses including Herpes Simplex Virus and West Nile Virus. Notably, one derivative showed low cytotoxicity while maintaining high antiviral activity against the West Nile fever virus, suggesting that structural modifications in compounds like this compound could enhance efficacy against viral pathogens .
Anticancer Activity
The compound’s structural features suggest potential anticancer properties. Studies have indicated that pyrido[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer cell signaling pathways .
Case Studies
- Antiviral Screening : A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and screened for antiviral activity against a panel of viruses. The results indicated that specific modifications led to enhanced activity against RNA viruses .
- Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on cancer cell lines such as HeLa and MCF-7. Compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential .
Research Findings
A summary of research findings regarding the biological activity of related compounds is presented below:
Q & A
Q. How is this compound utilized in developing kinase inhibitors or epigenetic modulators?
- Case Example : As a scaffold for METTL3 inhibitors, the pyridopyrimidine core mimics adenine in SAM cofactor binding, while the aldehyde enables covalent modification of catalytic lysine residues .
- Synthetic Modifications : Introduce fluorinated substituents (e.g., CF₃ at C7) to improve target selectivity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
